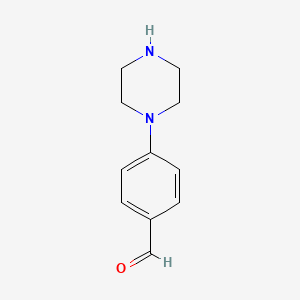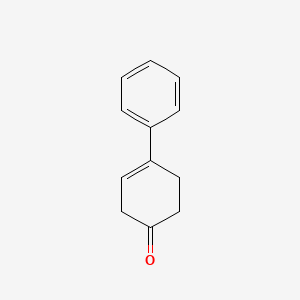
4-(2-Naphthyl)-1-butene
Übersicht
Beschreibung
4-(2-Naphthyl)-1-butene is an organic compound that features a naphthalene ring attached to a butene chain. This compound is of interest due to its unique structural properties, which allow it to participate in various chemical reactions and applications. The naphthalene ring is a polycyclic aromatic hydrocarbon, known for its stability and reactivity, while the butene chain provides a site for further chemical modifications.
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 4-(2-Naphthyl)-1-butene typically involves the alkylation of 2-naphthol with a suitable butene derivative. One common method is the Friedel-Crafts alkylation, where 2-naphthol reacts with 1-butene in the presence of a Lewis acid catalyst such as aluminum chloride. The reaction is carried out under anhydrous conditions to prevent the hydrolysis of the catalyst.
Another method involves the use of Grignard reagents. In this approach, 2-naphthylmagnesium bromide is prepared by reacting 2-bromonaphthalene with magnesium in anhydrous ether. This Grignard reagent is then reacted with 1-butene to yield this compound.
Industrial Production Methods
Industrial production of this compound may involve continuous flow reactors to ensure efficient mixing and heat transfer. The use of catalysts such as zeolites or supported metal catalysts can enhance the reaction rate and selectivity. Additionally, solvent-free conditions or the use of green solvents can be employed to minimize environmental impact.
Analyse Chemischer Reaktionen
Types of Reactions
4-(2-Naphthyl)-1-butene undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to form naphthoquinones or other oxygenated derivatives. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Hydrogenation of the butene chain can be achieved using hydrogen gas and a palladium catalyst, resulting in the formation of 4-(2-Naphthyl)butane.
Substitution: Electrophilic substitution reactions can occur on the naphthalene ring, allowing for the introduction of various functional groups. For example, nitration with nitric acid yields nitro derivatives, while sulfonation with sulfuric acid produces sulfonic acids.
Common Reagents and Conditions
Oxidation: Potassium permanganate in aqueous solution or chromium trioxide in acetic acid.
Reduction: Hydrogen gas with a palladium on carbon catalyst.
Substitution: Nitric acid for nitration, sulfuric acid for sulfonation.
Major Products Formed
Oxidation: Naphthoquinones and other oxygenated derivatives.
Reduction: 4-(2-Naphthyl)butane.
Substitution: Nitro and sulfonic acid derivatives.
Wissenschaftliche Forschungsanwendungen
4-(2-Naphthyl)-1-butene has several scientific research applications:
Chemistry: Used as a building block in organic synthesis for the preparation of more complex molecules.
Biology: Studied for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Investigated for its potential use in drug development, particularly in the design of new therapeutic agents.
Industry: Utilized in the production of dyes, pigments, and other industrial chemicals.
Wirkmechanismus
The mechanism of action of 4-(2-Naphthyl)-1-butene depends on the specific chemical reaction or biological activity being studied. In electrophilic substitution reactions, the naphthalene ring acts as an electron-rich site, facilitating the attack of electrophiles. In biological systems, the compound may interact with specific molecular targets, such as enzymes or receptors, to exert its effects. The exact pathways involved can vary depending on the context of the application.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
2-Naphthol: A precursor in the synthesis of 4-(2-Naphthyl)-1-butene, known for its reactivity and use in various organic transformations.
1-Naphthol: An isomer of 2-naphthol, differing in the position of the hydroxyl group on the naphthalene ring.
Naphthalene: The parent hydrocarbon of the naphthalene ring, used in the production of various derivatives.
Uniqueness
This compound is unique due to the presence of both a naphthalene ring and a butene chain, which allows for a diverse range of chemical modifications and applications. Its structure provides a balance between aromatic stability and aliphatic reactivity, making it a versatile compound in both research and industrial settings.
Eigenschaften
IUPAC Name |
2-but-3-enylnaphthalene | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H14/c1-2-3-6-12-9-10-13-7-4-5-8-14(13)11-12/h2,4-5,7-11H,1,3,6H2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
LFXXRVRRYWPAKE-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C=CCCC1=CC2=CC=CC=C2C=C1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H14 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID50551436 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
182.26 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
2489-89-6 | |
| Record name | 2-(But-3-en-1-yl)naphthalene | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID50551436 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


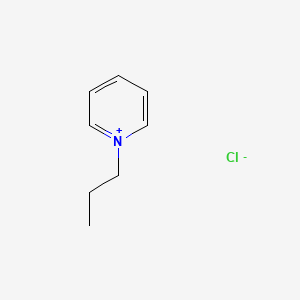
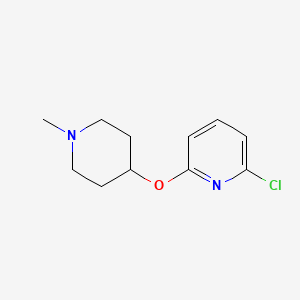
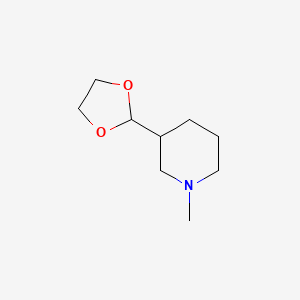
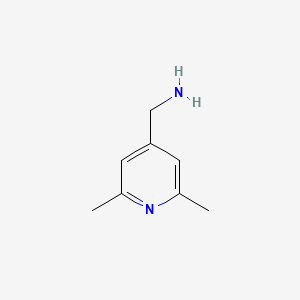
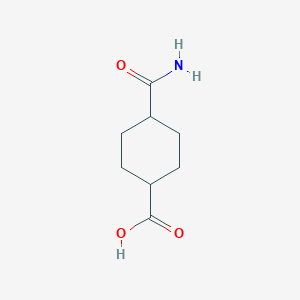

![1-[(Cyclohexylamino)methyl]cyclohexan-1-ol](/img/structure/B1367562.png)
![2-(p-tolyl)tetrahydropyrrolo[3,4-c]pyrrole-1,3(2H,3aH)-dione](/img/structure/B1367563.png)
![2-Benzyl-2-azabicyclo[2.2.1]hept-5-ene-3-carboxylic acid](/img/structure/B1367564.png)

![(3S,8AR)-3-[(1S)-1-methylpropyl]hexahydropyrrolo[1,2-a]pyrazine-1,4-dione](/img/structure/B1367573.png)
![2-[(Trimethylsilyl)ethynyl]benzonitrile](/img/structure/B1367576.png)
